molecular formula C17H24N2O2S B3005398 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034274-91-2

2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B3005398
CAS RN: 2034274-91-2
M. Wt: 320.45
InChI Key: XYWQLUBDWPUKHO-UHFFFAOYSA-N
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Description

The compound 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical that likely contains a piperidine ring, a common structural motif in medicinal chemistry due to its presence in many biologically active molecules. The pyridin-4-yloxy group suggests the presence of a pyridine ring, which is known for its role in various chemical reactions due to its nitrogen-containing heterocycle. The cyclopentylthio group indicates a sulfur-containing five-membered ring attached to the rest of the molecule, which could potentially impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been demonstrated using donor-acceptor cyclopropanes and cyclobutanes in the presence of MgI2 as a Lewis acid, with 1,3,5-triazinanes leading to the formation of the desired five- or six-membered ring systems. This method provides an efficient entry to a class of pyrrolidines and piperidines under mild conditions and with high yields, tolerating a variety of functional groups .

Molecular Structure Analysis

While the specific molecular structure of 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not provided, related compounds have been studied using various spectroscopic and theoretical methods. For instance, a similar compound with a pyridinyl and a cyclobutyl group has been characterized by IR, NMR, and UV spectra, as well as X-ray diffraction. Theoretical studies including Density Functional Theory (DFT) have been used to investigate the optimized structure, vibrational assignments, chemical shifts, and molecular orbital energies .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using DFT. Parameters such as ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness provide insight into the reactivity and stability of the molecule. The UV–Visible spectrum and electronic properties like HOMO and LUMO energies have been measured, which are crucial for understanding the electronic transitions and potential applications in materials science . The experimental data from these studies are reported to be in good agreement with the calculated values, suggesting the reliability of theoretical methods in predicting the properties of such compounds.

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-17(13-22-16-5-1-2-6-16)19-11-3-4-15(12-19)21-14-7-9-18-10-8-14/h7-10,15-16H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWQLUBDWPUKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

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